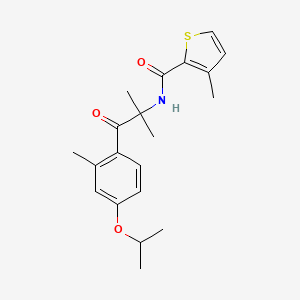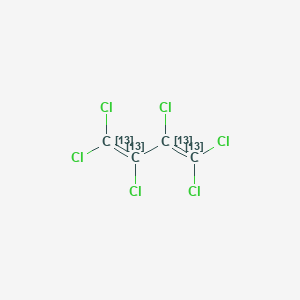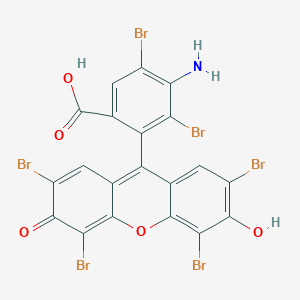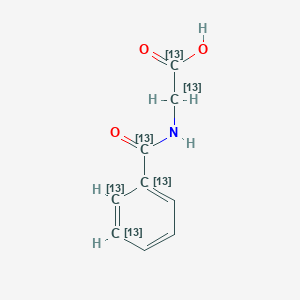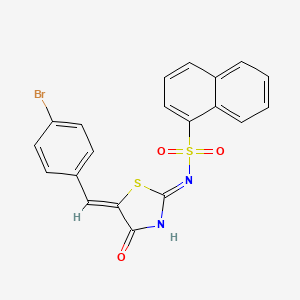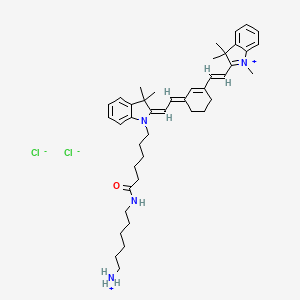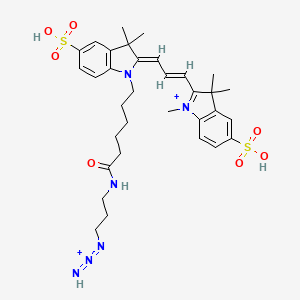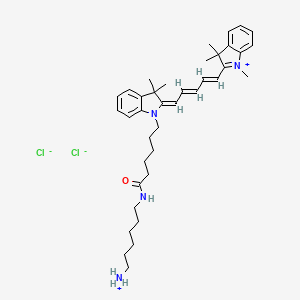![molecular formula C18H13BO3 B3026548 (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid CAS No. 1010068-85-5](/img/structure/B3026548.png)
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Descripción general
Descripción
“(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid” is a chemical compound with the CAS Number: 1010068-85-5 . It has a molecular weight of 288.11 and its IUPAC name is (6-phenyldibenzo [b,d]furan-4-yl)boronic acid . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of 2-chloro-4-phenyl-6-(6-phenyldibenzo [b, d] furan-4-yl) -1,3,5-triazine and dibenzo [b, d] furan-3-ylboronic acid . The reaction is facilitated by the addition of Pd (PPh3) 4 and K2CO3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H13BO3/c20-19 (21)16-11-5-10-15-14-9-4-8-13 (17 (14)22-18 (15)16)12-6-2-1-3-7-12/h1-11,20-21H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . Other physical and chemical properties such as its boiling point are not specified in the available resources.Aplicaciones Científicas De Investigación
Organic Synthesis and Cross-Coupling Reactions
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid: serves as a valuable reagent in organic synthesis. Its boronic acid functionality allows for efficient cross-coupling reactions, particularly Suzuki–Miyaura coupling. Researchers utilize this compound to construct complex molecules by connecting aryl or heteroaryl groups. The boron atom facilitates the formation of carbon-carbon bonds, making it an essential tool in the toolbox of synthetic chemists .
Antibacterial Activity and Medicinal Chemistry
Exploring the biological activity of boronic acids is an exciting area of research. Researchers have investigated the antibacterial properties of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid and related derivatives. By modifying the phenyl or furan moieties, scientists aim to enhance antibacterial efficacy. This compound’s unique structure may offer advantages in drug design and development, especially in the context of combating bacterial infections .
Materials Science and Optoelectronic Applications
The dibenzofuran core in B-(6-phenyl-4-dibenzofuranyl)-Boronic acid contributes to its interesting electronic properties. Researchers explore its potential as a building block for organic semiconductors, light-emitting materials, and photovoltaic devices. By incorporating this boronic acid into conjugated systems, they aim to create novel materials with tailored optoelectronic properties .
Sensors and Detection Systems
Boronic acids exhibit reversible binding with diols and sugars. Researchers have harnessed this property to develop sensors for glucose, nucleotides, and other analytes. By functionalizing (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid onto surfaces or nanoparticles, they create platforms for detecting specific molecules. These sensors find applications in environmental monitoring, medical diagnostics, and bioanalytical chemistry .
Supramolecular Chemistry and Host-Guest Interactions
The boronic acid group can form stable complexes with Lewis bases, such as amines and alcohols. Scientists explore the supramolecular chemistry of B-(6-phenyl-4-dibenzofuranyl)-Boronic acid , studying its interactions with various guest molecules. These studies contribute to our understanding of molecular recognition, self-assembly, and host-guest systems. Applications include drug delivery, catalysis, and molecular sensors .
Photophysical Properties and Luminescent Materials
The conjugated system in the dibenzofuran ring imparts interesting photophysical properties to this boronic acid. Researchers investigate its luminescence behavior, fluorescence quantum yield, and excited-state dynamics. By designing derivatives with specific substituents, they aim to develop new fluorescent probes, imaging agents, and materials for optoelectronics .
Safety and Hazards
The compound is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are often used in organic synthesis, suggesting that they may play a role in the synthesis or modification of other compounds .
Propiedades
IUPAC Name |
(6-phenyldibenzofuran-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO3/c20-19(21)16-11-5-10-15-14-9-4-8-13(17(14)22-18(15)16)12-6-2-1-3-7-12/h1-11,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZXLKMREZFZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=C4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269396 | |
| Record name | B-(6-Phenyl-4-dibenzofuranyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010068-85-5 | |
| Record name | B-(6-Phenyl-4-dibenzofuranyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010068-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(6-Phenyl-4-dibenzofuranyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

